2-Amino-1-[(S)-3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanone
CAS No.:
Cat. No.: VC13449987
Molecular Formula: C17H25N3O
Molecular Weight: 287.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H25N3O |
|---|---|
| Molecular Weight | 287.4 g/mol |
| IUPAC Name | 2-amino-1-[(3S)-3-[benzyl(cyclopropyl)amino]piperidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C17H25N3O/c18-11-17(21)19-10-4-7-16(13-19)20(15-8-9-15)12-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13,18H2/t16-/m0/s1 |
| Standard InChI Key | SXQUPPKJTQSBEQ-INIZCTEOSA-N |
| Isomeric SMILES | C1C[C@@H](CN(C1)C(=O)CN)N(CC2=CC=CC=C2)C3CC3 |
| SMILES | C1CC(CN(C1)C(=O)CN)N(CC2=CC=CC=C2)C3CC3 |
| Canonical SMILES | C1CC(CN(C1)C(=O)CN)N(CC2=CC=CC=C2)C3CC3 |
Introduction
2-Amino-1-[(S)-3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanone is a complex organic compound featuring a piperidine ring, an amino group, and a ketone functional group. This compound is notable for its unique structural features, which include both benzyl and cyclopropyl groups attached to the piperidine ring. These structural elements may influence its biological activity and pharmacokinetic properties.
Synthesis and Preparation
The synthesis of compounds with similar structures often involves multiple steps, including the formation of the piperidine ring and the attachment of the benzyl and cyclopropyl groups. Optimizing reaction conditions such as temperature, solvent choice, and catalysts is crucial for achieving high yields and purity.
Biological Activity and Potential Applications
While specific data on 2-Amino-1-[(S)-3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanone is limited, compounds with similar structures have shown potential for interacting with biological targets. These interactions could lead to therapeutic applications, such as analgesic or anti-inflammatory effects. Further research is necessary to elucidate the precise mechanisms through which this compound exerts its biological effects.
Comparison with Related Compounds
Research Findings and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume